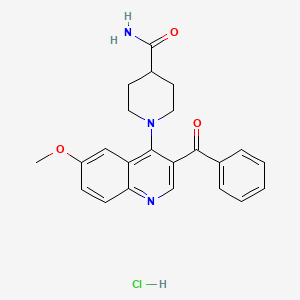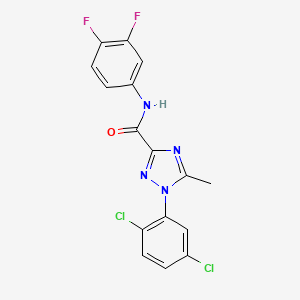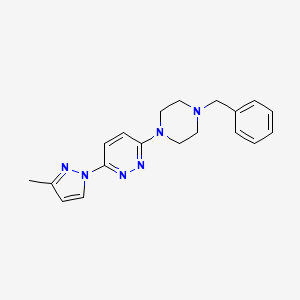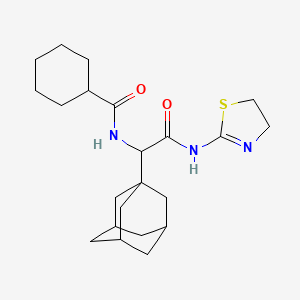
2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, cyclohexylformamido, and thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the adamantane derivative: Starting with adamantane, functionalize it to introduce a reactive group, such as a halide or hydroxyl group.
Cyclohexylformamido introduction: React the functionalized adamantane with cyclohexyl isocyanate to form the cyclohexylformamido derivative.
Thiazole ring formation: Synthesize the thiazole ring separately and then couple it with the adamantane-cyclohexylformamido intermediate using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the adamantane moiety.
Reduction: Reduction reactions might target the formamido group or other functional groups within the molecule.
Substitution: Substitution reactions could occur at various positions, depending on the presence of reactive groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as antiviral, antibacterial, or anticancer agents.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLAMINO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2S/c26-19(17-4-2-1-3-5-17)24-18(20(27)25-21-23-6-7-28-21)22-11-14-8-15(12-22)10-16(9-14)13-22/h14-18H,1-13H2,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRBFQUKWVQMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C(=O)NC2=NCCS2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)
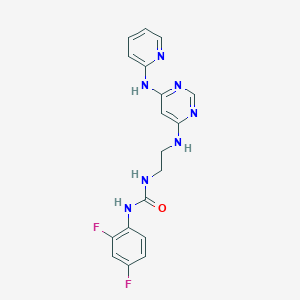
![(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2489979.png)
![2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2489980.png)
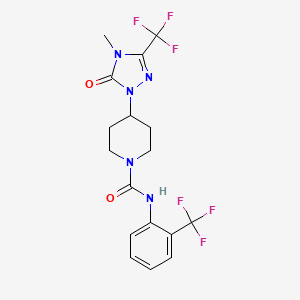
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)
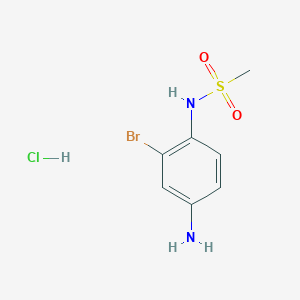
![5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)
![3-(2-CHLOROPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2489989.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)
